Magnesium glycerophosphate

Catalog No.
S801387
CAS No.
927-20-8
M.F
C3H9MgO6P
M. Wt
196.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium glycerophosphate

CAS Number

927-20-8

Product Name

Magnesium glycerophosphate

IUPAC Name

magnesium;2,3-dihydroxypropyl phosphate

Molecular Formula

C3H9MgO6P

Molecular Weight

196.38 g/mol

InChI

InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

JWMUBDROCTYZKE-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Mg+2]

Synonyms

Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Mg]

The exact mass of the compound Magnesium glycerophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Magnesium glycerophosphate (CAS 927-20-8) is a highly soluble, organic magnesium salt of glycerophosphoric acid. In industrial and scientific procurement, it is primarily valued for its dual-nutrient profile—delivering both bioavailable magnesium and an organic phosphate group[1]. Unlike standard inorganic magnesium sources, this compound exhibits a distinct pH-dependent dissolution profile that minimizes osmotic water retention in the gastrointestinal tract, making it a highly specified choice for high-dose nutritional formulations[1]. Furthermore, its organic phosphate moiety serves as an excellent substrate for alkaline phosphatase, driving its increasing adoption as a critical precursor in the synthesis of mineralized hydrogels and osteoblast differentiation media for bone tissue engineering [2].

Substituting magnesium glycerophosphate with cheaper inorganic alternatives like magnesium oxide drastically reduces bioavailability due to poor solubility, requiring massive formulation overages that exacerbate gastrointestinal distress [1]. Conversely, using highly soluble organic alternatives like magnesium citrate or magnesium sulfate introduces a strong osmotic laxative effect, limiting the maximum tolerable dose in clinical formulations [1]. In biomaterial applications, such as chitosan hydrogel synthesis, utilizing standard magnesium chloride alongside sodium beta-glycerophosphate fails to provide the coordinated, single-molecule delivery of both Mg2+ (for osteoblast stimulation) and phosphate (for enzymatic mineralization), complicating formulation kinetics and reducing the biomimetic quality of the resulting scaffold [2].

Higher Intestinal Bioavailability and Dissolution Kinetics vs. Magnesium Oxide

In vitro and in vivo studies evaluating the bioaccessibility of magnesium supplements demonstrate that magnesium glycerophosphate significantly outperforms inorganic baselines [1]. Research utilizing the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) confirms that organic salts like magnesium glycerophosphate achieve near-complete dissolution and higher absorption efficiency in the small intestine compared to magnesium oxide [2]. In human trials, formulations incorporating magnesium glycerophosphate yielded a significantly greater maximal increase in serum magnesium and a larger total area under the curve (AUC) than pure magnesium oxide, which suffers from poor solubility and high fecal excretion rates (up to 85%)[1].

Evidence DimensionSmall intestine absorption efficiency and serum Mg AUC
Target Compound DataHigh bioaccessibility with rapid, complete dissolution at intestinal pH
Comparator Or BaselineMagnesium oxide (Only ~15% absorption, 85% fecal excretion)
Quantified DifferenceSignificantly greater maximal serum Mg increase and AUC for the glycerophosphate-containing formulation
ConditionsIn vitro SHIME® model and in vivo human serum tracking over 6 hours

Allows formulators to achieve target serum magnesium levels without relying on extreme dosing overages that cause formulation bulk and GI distress.

Minimized Osmotic Laxative Effect vs. Magnesium Citrate and Oxide

A primary limitation of magnesium citrate, sulfate, and oxide is their propensity to form large hydration shells in the acidic environment of the stomach, increasing their molecular volume by up to 400X[1]. This bound water travels through the GI tract, creating an osmotic gradient that induces a strong laxative effect[2]. Magnesium glycerophosphate, bound at two points (glycerol and phosphoric acid), resists this early hydration and primarily dissolves at the higher pH of the small intestine [1]. This delayed, targeted dissolution prevents the osmotic water retention associated with citrate and oxide, resulting in the lowest laxative effect among common magnesium salts [2].

Evidence DimensionOsmotic water retention and laxative induction
Target Compound DataIntestinal-pH dissolution with minimal hydration shell formation
Comparator Or BaselineMagnesium citrate / Magnesium oxide (Stomach-pH dissolution leading to massive hydration shells and osmotic diarrhea)
Quantified DifferenceDrastically reduced osmotic gradient and laxative side effects
ConditionsGastrointestinal transit and pH-dependent dissolution profiling

Enables the development of high-dose clinical magnesium therapies and premium supplements that ensure patient compliance by eliminating digestive side effects.

Enhanced Osteoblast Cytocompatibility in Chitosan Hydrogels vs. Sodium Beta-Glycerophosphate

In the development of thermosensitive, injectable chitosan hydrogels for bone regeneration, sodium beta-glycerophosphate (Na-β-GP) is the standard neutralizing and mineralizing agent [1]. However, substituting Na-β-GP with magnesium glycerophosphate (Mg-GP) introduces Mg2+—a critical ion found in natural bone at ~0.47% w/w—directly into the polymer network [1]. Studies show that incorporating Mg-GP (yielding 0.11% w/w elemental Mg) maintains the hydrogel's mineralizability via alkaline phosphatase (ALP) while simultaneously providing the Mg2+ necessary to stimulate the adhesion and proliferation of MG63 osteoblast-like cells[1].

Evidence DimensionOsteoblast cytocompatibility and hydrogel mineralizability
Target Compound DataChitosan/Na-β-GP/Mg-GP hydrogel (Maintains ALP mineralization, enhances MG63 cell adhesion)
Comparator Or BaselineChitosan/Na-β-GP hydrogel (Lacks Mg2+ osteo-stimulatory signaling)
Quantified DifferenceDelivery of 0.11% w/w elemental Mg directly coupled with the phosphate mineralization substrate
ConditionsThermosensitive injectable chitosan hydrogels seeded with MG63 osteoblast-like cells

Provides a dual-functional precursor for biomaterial engineers, streamlining the synthesis of biomimetic scaffolds that actively promote bone tissue regeneration.

High-Dose Non-Laxative Dietary Supplements

Procured for high-dose magnesium formulations targeting metabolic health or neurological support, where maximum intestinal absorption and the absence of osmotic gastrointestinal disruption are strictly required[1].

Injectable Thermosensitive Hydrogels

Utilized as a dual-action neutralizing and mineralizing agent in chitosan-based scaffolds for bone tissue engineering, providing both the phosphate substrate for alkaline phosphatase and the Mg2+ ions for osteoblast stimulation[2].

Osteoblast Differentiation Media

Selected for specialized cell culture applications where a highly soluble, bioavailable source of both magnesium and organic phosphorus is needed to drive cellular mineralization assays without altering media osmolarity [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

195.9987167 g/mol

Monoisotopic Mass

195.9987167 g/mol

Heavy Atom Count

11

Appearance

White to off-white powder

Related CAS

57-03-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 32 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

927-20-8

Wikipedia

Magnesium 1-glycerophosphate

Use Classification

Cosmetics -> Antiplaque; Oral care

General Manufacturing Information

1,2,3-Propanetriol, 1-(dihydrogen phosphate), magnesium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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